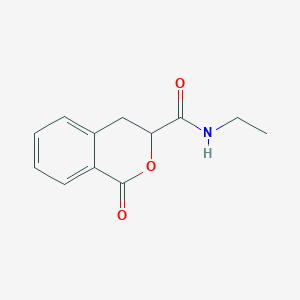
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide (EOIC) is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of isochromenes, which are known to exhibit a wide range of biological activities. EOIC is a versatile compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to induce DNA damage and inhibit cell proliferation, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and induce DNA damage. N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and potent cytotoxic activity against cancer cells. However, its solubility in water is limited, which may pose a challenge for its use in in vivo studies. In addition, further studies are needed to determine its toxicity and pharmacokinetic profile.
将来の方向性
There are several future directions for the study of N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. One potential direction is to explore its potential as a lead compound for the development of novel anticancer agents. Another direction is to investigate its potential as a treatment for inflammatory diseases. Further studies are also needed to determine its toxicity and pharmacokinetic profile, as well as its mechanism of action.
合成法
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been synthesized using different methods, including the one-pot reaction of 2-hydroxybenzaldehyde, ethyl cyanoacetate, and ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine, followed by the addition of ethyl acetoacetate. Both methods have been reported to yield N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide in good yields.
科学的研究の応用
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. It has been reported to exhibit potent cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer cells. N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-13-11(14)10-7-8-5-3-4-6-9(8)12(15)16-10/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGFMIEDCYEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

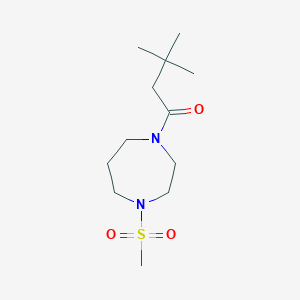
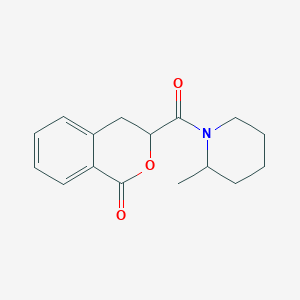
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
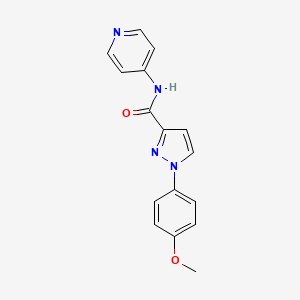

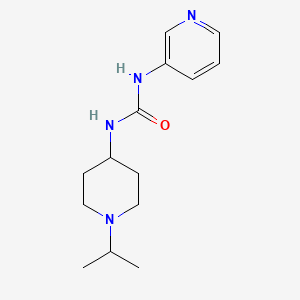
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)

![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)
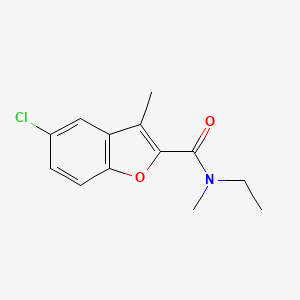

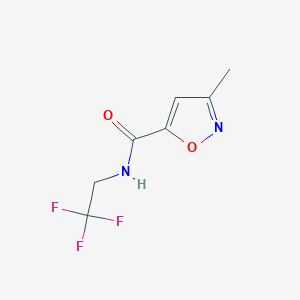
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)